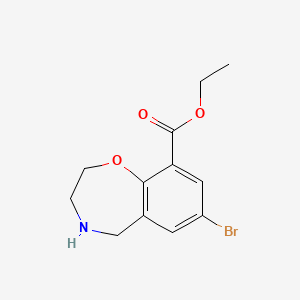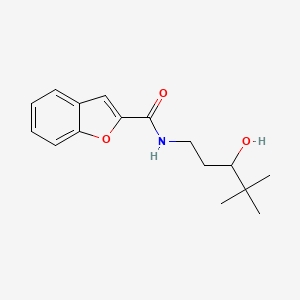![molecular formula C17H16ClN3O2 B3007893 N-[(2-chlorophenyl)(cyano)methyl]-4-(pyridin-3-yloxy)butanamide CAS No. 1444822-87-0](/img/structure/B3007893.png)
N-[(2-chlorophenyl)(cyano)methyl]-4-(pyridin-3-yloxy)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-chlorophenyl)(cyano)methyl]-4-(pyridin-3-yloxy)butanamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2002 by researchers at Bayer AG, and since then, it has been the subject of numerous scientific studies.
Mécanisme D'action
N-[(2-chlorophenyl)(cyano)methyl]-4-(pyridin-3-yloxy)butanamide 41-2272 works by activating the enzyme soluble guanylate cyclase (sGC), which converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). This leads to the relaxation of smooth muscle cells and the dilation of blood vessels, which can help to reduce blood pressure and improve blood flow.
Biochemical and Physiological Effects
N-[(2-chlorophenyl)(cyano)methyl]-4-(pyridin-3-yloxy)butanamide 41-2272 has several biochemical and physiological effects, including vasodilation, inhibition of smooth muscle cell proliferation, and anti-proliferative effects on cancer cells. It has also been shown to increase the levels of cGMP in cells, which can help to regulate various cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[(2-chlorophenyl)(cyano)methyl]-4-(pyridin-3-yloxy)butanamide 41-2272 is its specificity for sGC, which can help to reduce off-target effects. However, one limitation is that it can be difficult to administer in vivo, as it is not very soluble in water and can be rapidly metabolized.
Orientations Futures
There are several potential future directions for research on N-[(2-chlorophenyl)(cyano)methyl]-4-(pyridin-3-yloxy)butanamide 41-2272, including:
1. Further studies on its potential therapeutic applications in cardiovascular disease, pulmonary hypertension, and cancer.
2. Development of more effective delivery methods, such as nanoparticles or liposomes, to improve its bioavailability and reduce metabolism.
3. Investigation of its potential interactions with other drugs, to identify potential drug-drug interactions.
4. Study of its effects on other cellular processes, such as apoptosis and autophagy.
5. Development of more potent and selective sGC activators, to improve its therapeutic potential.
Méthodes De Synthèse
The synthesis of N-[(2-chlorophenyl)(cyano)methyl]-4-(pyridin-3-yloxy)butanamide 41-2272 involves several steps, including the reaction of 2-chlorobenzyl chloride with sodium cyanide to form 2-chlorobenzyl cyanide. This compound is then reacted with 3-hydroxy-4-pyridinone to form the intermediate product, which is subsequently reacted with 4-bromobutyryl chloride to yield the final product.
Applications De Recherche Scientifique
N-[(2-chlorophenyl)(cyano)methyl]-4-(pyridin-3-yloxy)butanamide 41-2272 has been studied for its potential therapeutic applications in several areas, including cardiovascular disease, pulmonary hypertension, and cancer. In cardiovascular disease, N-[(2-chlorophenyl)(cyano)methyl]-4-(pyridin-3-yloxy)butanamide 41-2272 has been shown to have vasodilatory effects, which can help to reduce blood pressure and improve blood flow. In pulmonary hypertension, N-[(2-chlorophenyl)(cyano)methyl]-4-(pyridin-3-yloxy)butanamide 41-2272 has been shown to inhibit the growth of smooth muscle cells in the pulmonary artery, which can help to reduce pulmonary vascular resistance. In cancer, N-[(2-chlorophenyl)(cyano)methyl]-4-(pyridin-3-yloxy)butanamide 41-2272 has been shown to have anti-proliferative effects, which can help to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)-cyanomethyl]-4-pyridin-3-yloxybutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c18-15-7-2-1-6-14(15)16(11-19)21-17(22)8-4-10-23-13-5-3-9-20-12-13/h1-3,5-7,9,12,16H,4,8,10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKZRVRRCXHXAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C#N)NC(=O)CCCOC2=CN=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)(cyano)methyl]-4-(pyridin-3-yloxy)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


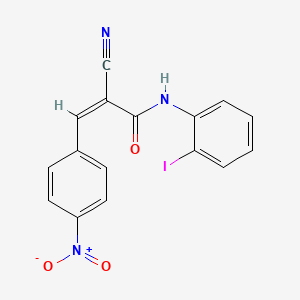
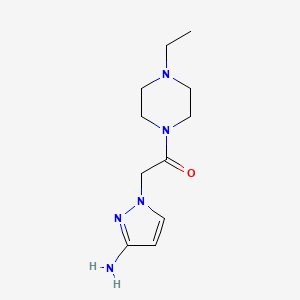
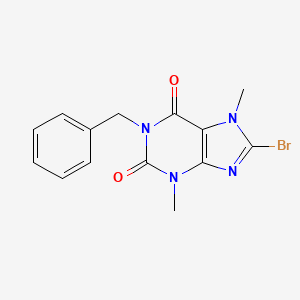
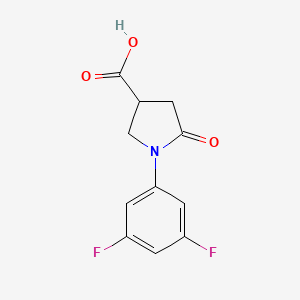

![2-Chloro-N-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)methyl]acetamide;hydrochloride](/img/structure/B3007820.png)
![3,9-dimethyl-1,7-bis[(2-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B3007824.png)
![2-((4-chlorobenzyl)thio)-3-isopentyl-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B3007825.png)
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B3007826.png)
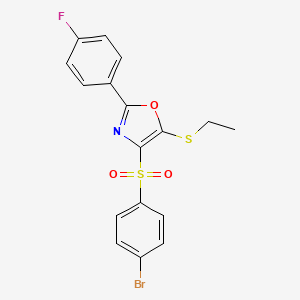
![1-[7-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-yl]ethanone](/img/structure/B3007829.png)
